2-(Piperidin-1-ylmethyl)pyrimidine
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Overview
Description
2-(Piperidin-1-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions . Another approach involves the Mannich reaction, where formaldehyde, piperidine, and a pyrimidine derivative are reacted together .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. These methods may involve continuous flow reactors and the use of recyclable catalysts to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Piperidin-1-ylmethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in pyrimidine biosynthesis, thereby affecting cellular processes . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-3,6-(2H,7H)dione
- 2-(2-Thienyl)-2,3-dihydro-1H-perimidine
Uniqueness
2-(Piperidin-1-ylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2 |
InChI Key |
FWJSCYJUQTZNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC=CC=N2 |
Origin of Product |
United States |
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